molecular formula C11H11IO4 B8429363 Methyl 2-(acetyloxy)-5-iodo-3-methylbenzoate

Methyl 2-(acetyloxy)-5-iodo-3-methylbenzoate

Cat. No. B8429363
M. Wt: 334.11 g/mol
InChI Key: OAKNJXUIESAZKS-UHFFFAOYSA-N
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Patent
US08354454B2

Procedure details

To a stirred suspension of 2-hydroxy-5-iodo-3-methylbenzoate (1.24 g, 4.25 mmol) in neat acetic anhydride (1.803 mL, 19.10 mmol) was added a 3 drops of concentrated sulfuric acid (0.226 mL, 4.25 mmol). The resultant orange solution was stirred at room temperature overnight. The solution was diluted with 3% aqueous NaHCO3 (13 mL) and extracted with CHCl3 (3×30 mL). The combined organic phases were washed with water (4×20 mL), dried (MgSO4), and concentrated in vacuo to afford methyl 2-(acetyloxy)-5-iodo-3-methylbenzoate, as a colorless solid. 1H NMR (500 MHz, CHCl3): δ 8.17 (s, 1 H); 7.78 (s, 1 H); 3.89 (s, 3 H); 2.25 (s, 3 H); 2.21 (s, 3 H).
Name
2-hydroxy-5-iodo-3-methylbenzoate
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
1.803 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
4.25 mmol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:10]([CH3:11])=[CH:9][C:8]([I:12])=[CH:7][C:3]=1[C:4]([O-:6])=[O:5].[C:13](OC(=O)C)(=[O:15])[CH3:14].[C:20]([O-])(O)=O.[Na+]>S(=O)(=O)(O)O>[C:13]([O:1][C:2]1[C:10]([CH3:11])=[CH:9][C:8]([I:12])=[CH:7][C:3]=1[C:4]([O:6][CH3:20])=[O:5])(=[O:15])[CH3:14] |f:2.3|

Inputs

Step One
Name
2-hydroxy-5-iodo-3-methylbenzoate
Quantity
1.24 g
Type
reactant
Smiles
OC1=C(C(=O)[O-])C=C(C=C1C)I
Name
Quantity
1.803 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
13 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
4.25 mmol
Type
catalyst
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resultant orange solution was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3 (3×30 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with water (4×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)OC1=C(C(=O)OC)C=C(C=C1C)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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